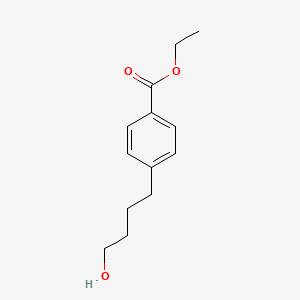
Ethyl 4-(4-hydroxybutyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-hydroxybutyl)benzoate is an organic compound with the molecular formula C13H18O3 It is a derivative of benzoic acid, where the ethyl ester is substituted with a 4-hydroxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-hydroxybutyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the ethyl ester. Subsequently, the ethyl 4-hydroxybenzoate undergoes alkylation with 4-chlorobutanol in the presence of a base like potassium carbonate to introduce the 4-hydroxybutyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(4-hydroxybutyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-(4-oxobutyl)benzoic acid.
Reduction: 4-(4-hydroxybutyl)benzyl alcohol.
Substitution: 4-(4-alkoxybutyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-hydroxybutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized as a precursor in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action of ethyl 4-(4-hydroxybutyl)benzoate is not fully understood. it is proposed to exert its effects by interacting with cellular membranes and proteins. The hydroxyl group may form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-hydroxybutyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the 4-hydroxybutyl group, making it less hydrophobic and less interactive with lipid membranes.
Butyl 4-hydroxybenzoate: Contains a butyl group instead of a hydroxybutyl group, affecting its solubility and reactivity.
Methyl 4-hydroxybenzoate: Smaller alkyl group, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities.
Eigenschaften
CAS-Nummer |
85431-07-8 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
ethyl 4-(4-hydroxybutyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-2-16-13(15)12-8-6-11(7-9-12)5-3-4-10-14/h6-9,14H,2-5,10H2,1H3 |
InChI-Schlüssel |
DEAHZHUWDRVSBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


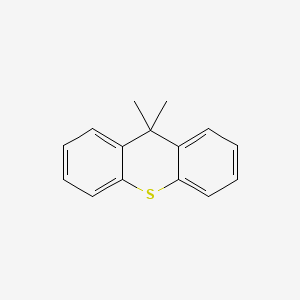

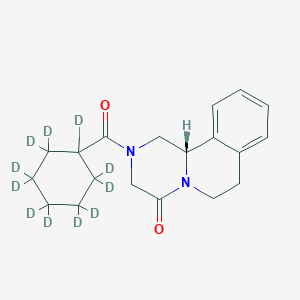
![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)
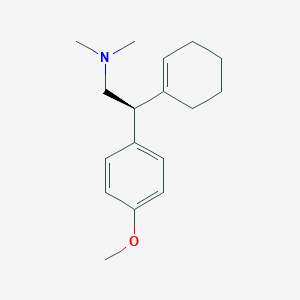
![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)
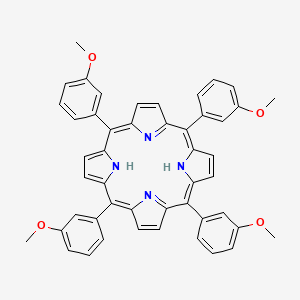

![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
